2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide
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Overview
Description
2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
The synthesis of 2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-methylpiperidine with 2-phenylethylamine in the presence of a carbothioamide-forming reagent can yield the desired compound . Industrial production methods often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide can be compared with other piperidine derivatives, such as:
1-(2-phenylethyl)piperidine: Similar in structure but lacks the carbothioamide group.
4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)piperidine-1-carbothioamide: Contains additional functional groups that may confer different biological activities.
Properties
Molecular Formula |
C15H22N2S |
---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-methyl-N-(2-phenylethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C15H22N2S/c1-13-7-5-6-12-17(13)15(18)16-11-10-14-8-3-2-4-9-14/h2-4,8-9,13H,5-7,10-12H2,1H3,(H,16,18) |
InChI Key |
BGACHBUKILWTGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=S)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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